molecular formula C18H23NO4S B8676592 (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate

Cat. No. B8676592
M. Wt: 349.4 g/mol
InChI Key: RVKFQAJIXCZXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][CH:13]([OH:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24].[S:25]([Cl:26])(=[O:27])(=[O:28])[NH2:29]>>[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][C:13](=[O:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24]

Inputs

Step One
Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NS(=O)(=O)Cl

Outcomes

Product
Name
Type
product
Smiles
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][CH:13]([OH:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24].[S:25]([Cl:26])(=[O:27])(=[O:28])[NH2:29]>>[S:1]([NH2:2])([O:3][c:4]1[cH:5][c:6]2[c:19]([cH:20][cH:21]1)[CH:18]1[CH:9]([CH2:8][CH2:7]2)[CH:10]2[CH2:11][CH2:12][C:13](=[O:22])[C:14]2([CH3:15])[CH2:16][CH2:17]1)(=[O:23])=[O:24]

Inputs

Step One
Name
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NS(=O)(=O)Cl

Outcomes

Product
Name
Type
product
Smiles
CC12CCC3c4ccc(OS(N)(=O)=O)cc4CCC3C1CCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.